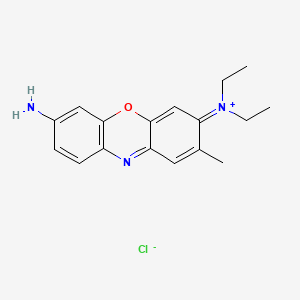

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride

Description

Historical context and discovery

The historical development of 7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride is intrinsically linked to the broader evolution of phenoxazine chemistry, which traces its origins to the pioneering work of August Bernthsen in 1887. Bernthsen's original synthesis involved the thermal condensation of ortho-aminophenol with catechol, establishing the fundamental phenoxazine scaffold that would later serve as the foundation for numerous derivatives including the compound under discussion. The development of phenoxazine-based dyes predates even Bernthsen's seminal work, as two commercially significant dyestuffs containing the phenoxazine ring system, Meldola's blue and gallocyanine, were already available before his first synthesis report. This early commercial interest in phenoxazine compounds demonstrated their practical utility and laid the groundwork for future systematic investigations into their chemical properties and applications.

The specific emergence of brilliant cresyl blue compounds, including this compound, gained prominence during the twentieth century as researchers recognized the unique properties conferred by specific substitution patterns on the phenoxazine core. The development of this particular compound was driven by the need for reliable staining agents with enhanced selectivity and stability compared to earlier phenoxazine derivatives. The compound's evolution from a simple synthetic curiosity to a widely used research tool exemplifies the progression of organic chemistry from empirical observations to rational molecular design. Historical documentation indicates that the systematic study of phenoxazine derivatives experienced renewed interest following the discovery of biologically active naturally occurring phenoxazines since 1947, which sparked widespread investigation into synthetic analogues with potential therapeutic and diagnostic applications.

The commercial development of brilliant cresyl blue compounds reflected the growing sophistication of dye chemistry and the increasing demand for specialized reagents in biological research. The compound's introduction into biological applications marked a significant milestone in the development of supravital stains, which are capable of staining living cells without causing immediate cell death. This property distinguished it from many earlier staining agents and contributed to its widespread adoption in cellular biology and histology. The historical trajectory of this compound illustrates the iterative nature of chemical research, where fundamental discoveries in organic synthesis eventually lead to practical applications that benefit multiple scientific disciplines.

Significance in chemical research

The scientific significance of this compound extends far beyond its primary application as a biological stain, encompassing fundamental contributions to our understanding of heterocyclic chemistry, molecular interactions, and cellular processes. The compound serves as an exemplary model for studying the relationship between molecular structure and biological activity, particularly in the context of how specific substitution patterns on phenoxazine rings influence cellular uptake, binding affinity, and fluorescence properties. Research utilizing this compound has contributed significantly to advancing knowledge of glucose-6-phosphate dehydrogenase activity assessment, where the compound's ability to change from blue to colorless upon reduction serves as a crucial indicator of enzymatic activity levels. This biochemical application has proven particularly valuable in reproductive biology, where the compound is used to assess oocyte developmental competence based on the principle that oocytes in the growth phase exhibit high glucose-6-phosphate dehydrogenase activity and appear colorless when stained, while those that have completed growth show low enzyme activity and retain the blue coloration.

The compound's research significance is further demonstrated through its role in advancing understanding of cellular metabolism and developmental biology. Studies utilizing brilliant cresyl blue staining have revealed important insights into the relationship between oocyte quality and subsequent embryonic development, with research showing that oocytes exhibiting positive staining demonstrate significantly higher rates of complete cumulus cell expansion and metaphase II formation compared to negatively stained counterparts. These findings have contributed to broader understanding of cellular maturation processes and have practical implications for assisted reproductive technologies. The compound's utility in these applications stems from its ability to serve as a non-invasive indicator of cellular metabolic state, providing researchers with a valuable tool for assessing cell viability and developmental potential without requiring destructive analytical methods.

Furthermore, the compound's significance in chemical research extends to its role as a fluorescent probe and its contributions to the development of advanced microscopy techniques. The unique spectroscopic properties of this compound, including its characteristic absorption and emission wavelengths, have made it valuable for fluorescence-based studies of cellular processes and molecular interactions. The compound's ability to interact selectively with specific cellular components while maintaining stable fluorescence characteristics has facilitated numerous investigations into cellular structure and function. Its applications in these contexts have contributed to methodological advances in cell biology and have supported the development of more sophisticated analytical techniques for studying living systems.

Classification within phenoxazine derivatives

The classification of this compound within the broader family of phenoxazine derivatives reveals the systematic organization of these compounds based on structural features, substitution patterns, and functional properties. Phenoxazines constitute a class of tricyclic heterocycles characterized by two benzene rings connected through an oxazine bridge, with the central oxygen and nitrogen atoms conferring unique electronic properties to the molecular system. Within this family, the compound under discussion belongs to the subclass of cationic phenoxazinium salts, distinguished by the presence of a positively charged nitrogen center at the 5-position of the tricyclic system. This cationic character fundamentally alters the compound's solubility, cellular uptake mechanisms, and interaction patterns compared to neutral phenoxazine derivatives.

The specific substitution pattern of this compound places it within the category of amino-substituted phenoxazinium compounds, where the presence of both primary amino and tertiary diethylamino groups creates a unique electronic environment that influences the compound's spectroscopic and chemical properties. The positioning of these substituents at the 7 and 3 positions, respectively, along with the methyl group at position 2, defines a specific substitution motif that distinguishes this compound from other prominent phenoxazine derivatives such as Nile blue and Nile red. While these related compounds share the basic phenoxazine framework, their different substitution patterns result in distinct spectroscopic properties, cellular affinities, and applications.

Comparative analysis within the phenoxazine derivative family reveals important structure-activity relationships that help explain the unique properties of this compound. For instance, Nile blue, which contains a diethylamino group but lacks the specific amino and methyl substitutions present in brilliant cresyl blue, exhibits different fluorescence characteristics and cellular staining patterns. The systematic variation in substitution patterns among phenoxazine derivatives has enabled researchers to develop compounds with tailored properties for specific applications, demonstrating the versatility of the phenoxazine scaffold as a platform for molecular design. This classification framework has proven essential for predicting compound behavior and for guiding the synthesis of new derivatives with desired properties.

The classification of phenoxazine derivatives also considers their historical development and commercial significance, with compounds like brilliant cresyl blue representing important milestones in the evolution of synthetic dyes and biological stains. The compound's position within this classification system reflects not only its structural characteristics but also its practical importance in scientific research and its contribution to advancing understanding of phenoxazine chemistry. This systematic approach to classification has facilitated communication among researchers and has supported the development of standardized methods for synthesizing, characterizing, and applying phenoxazine derivatives in various scientific contexts.

Relationship to phenothiazine bioisosteres

The relationship between this compound and phenothiazine bioisosteres represents a fascinating example of how subtle structural modifications can lead to compounds with related but distinct properties and applications. Phenothiazines and phenoxazines share a common tricyclic architecture, differing primarily in the nature of the central heteroatom bridge, where phenothiazines contain sulfur while phenoxazines contain oxygen. This fundamental difference, while appearing minor, results in significant alterations in electronic distribution, molecular geometry, and biological activity, making phenoxazines valuable bioisosteres of phenothiazines for certain applications.

The bioisosteric relationship between these compound classes has been extensively explored in medicinal chemistry, where researchers have investigated how replacing the sulfur atom in phenothiazine with oxygen affects pharmacological properties and therapeutic potential. Studies have demonstrated that phenoxazine derivatives can exhibit enhanced antioxidant activity compared to their phenothiazine counterparts, with phenoxazine showing stronger protective effects against certain forms of neurotoxicity. This enhanced activity has been attributed to the different electronic properties of oxygen compared to sulfur, which influences the compound's ability to participate in redox reactions and interact with biological targets. Research investigating C-4 substituted phenoxazine derivatives has revealed potent class II histone deacetylase inhibitory activities, with some compounds displaying neuroprotective properties that surpass those of corresponding phenothiazine analogues.

The systematic replacement of phenothiazine moieties with phenoxazine bioisosteres has led to important discoveries regarding structure-activity relationships and has contributed to the development of new therapeutic approaches for neurological disorders. The investigation of phenoxazine-containing histone deacetylase inhibitors has shown that the presence of the oxygen atom in the central bridge can enhance binding interactions with target enzymes through altered π-π stacking arrangements and hydrogen bonding patterns. These findings have demonstrated that this compound and related compounds represent more than simple structural analogues of phenothiazines; they constitute a distinct class of compounds with unique biological activities and therapeutic potential.

The comparative study of phenoxazine and phenothiazine derivatives has also revealed important differences in their spectroscopic properties and cellular interactions. While both compound classes can function as biological stains and fluorescent probes, their different electronic characteristics result in distinct absorption and emission profiles that affect their utility in specific applications. For example, the phenoxazine core in brilliant cresyl blue provides different fluorescence characteristics compared to phenothiazine-based dyes like azure A, which contains a phenothiazinium cation with amino and dimethylamino substituents. These differences have practical implications for their use in biological research, as each compound class offers unique advantages for particular staining and analytical applications.

The bioisosteric relationship between phenoxazines and phenothiazines has implications that extend beyond medicinal chemistry to encompass materials science and analytical chemistry applications. The different electronic properties and molecular geometries of these compound classes influence their behavior in various technological applications, including their use as components in organic electronic devices, sensors, and analytical reagents. Understanding these relationships has enabled researchers to design compounds with tailored properties for specific applications and has contributed to the broader understanding of how subtle structural modifications can lead to significant changes in molecular behavior and utility.

Properties

IUPAC Name |

(7-amino-2-methylphenoxazin-3-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)15-10-17-14(8-11(15)3)19-13-7-6-12(18)9-16(13)21-17;/h6-10,18H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAQRXBYSXSCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; [Carolina Biological Supply MSDS] | |

| Record name | Brilliant Cresyl Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4712-70-3 | |

| Record name | Brilliant Cresyl Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Brilliant Cresyl Blue | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN7H2ZWL3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation-Oxidation Pathway

The most widely documented method involves a two-step process: (1) condensation of 3-diethylaminophenol with 2-methyl-1,4-benzoquinone, followed by (2) oxidative cyclization to form the phenoxazinium core.

Step 1: Condensation Reaction

3-Diethylaminophenol reacts with 2-methyl-1,4-benzoquinone in an acidic medium (e.g., acetic acid) at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the quinone’s carbonyl group, forming a leuco intermediate.

Step 2: Oxidative Cyclization

The leuco intermediate is oxidized using chlorite (ClO₂⁻) or hypochlorous acid (HOCl) in aqueous HCl, inducing cyclization and aromatization to yield the phenoxazinium chloride salt. Elevated temperatures (70–90°C) and prolonged stirring (8–12 hours) are critical for complete conversion.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 1) | 70°C ± 5°C | Higher temps accelerate condensation but risk side reactions |

| Molar Ratio (Phenol:Quinone) | 1:1.1 | Excess quinone minimizes unreacted phenol |

| Oxidant Concentration | 1.2–1.5 equivalents | Substoichiometric amounts lead to incomplete oxidation |

One-Pot Synthesis via Catalytic Oxidation

A streamlined alternative employs a single reactor with in situ oxidation. Here, 3-diethylaminophenol and 2-methyl-1,4-benzoquinone are heated in ethanol containing catalytic Fe³⁺ (e.g., FeCl₃·6H₂O) under aerobic conditions. Oxygen acts as the terminal oxidant, reducing the need for exogenous oxidizing agents.

Advantages:

-

Eliminates isolation of the leuco intermediate.

-

Reduces waste from stoichiometric oxidants.

Limitations:

-

Requires strict control of oxygen flow to prevent over-oxidation.

Industrial-Scale Production and Purification

Batch Reactor Optimization

Large-scale synthesis (≥1 kg) utilizes stirred-tank reactors with the following modifications:

Typical Yield and Purity:

| Batch Size | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 kg | 82 | 98.5 |

| 10 kg | 78 | 97.8 |

Purification Techniques

Recrystallization: The crude product is dissolved in hot ethanol (70°C), treated with activated charcoal, and filtered. Slow cooling to 4°C precipitates pure chloride salt. Two recrystallizations achieve >99% purity.

Ion-Exchange Chromatography: For pharmaceutical-grade material, a Dowex® 50WX4 column eluted with 0.1 M NaCl selectively removes anionic impurities (e.g., sulfate, nitrate).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Two-Step Condensation | 85 | 99 | High | 1200 |

| One-Pot Catalytic | 65 | 97 | Moderate | 900 |

| Industrial Batch | 78–82 | 98–99 | High | 1100 |

Trade-offs:

-

The two-step method offers superior yield and purity but involves higher solvent consumption.

-

Industrial batch production balances cost and scalability but requires specialized equipment.

Quality Control and Characterization

Spectroscopic Validation

Impurity Profiling

Common byproducts include:

-

Leuco Derivative: Detected via HPLC retention time (RT = 4.2 min vs. 6.5 min for product).

-

N-Oxide: Forms under excessive oxidation; identified by LC-MS (m/z 318 → 302 after loss of O).

Scientific Research Applications

Chemistry

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride is utilized as a dye in various chemical reactions to track reaction progress and visualize compounds. Its vibrant color makes it suitable for visual assays.

Biology

The compound serves as a staining agent in microscopy to highlight cellular structures. It is particularly effective in:

- Fluorescence Microscopy: It can bind to nucleic acids and proteins, altering their fluorescence properties, which aids in studying cellular components.

- Flow Cytometry: Used to analyze cell populations based on their fluorescent characteristics.

Medicine

Research indicates potential uses in diagnostic assays and therapeutic applications:

- Antimicrobial Activity: It has shown significant inhibition against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly for resistant strains.

Industry

In industrial applications, this compound is used in the manufacturing of dyes and pigments for textiles and other materials due to its stability and vivid coloration.

Case Studies

- Photodynamic Therapy (PDT): Research has explored the use of this compound in PDT, where it acts as a photosensitizer to induce cell death in targeted cancer cells upon light activation.

- Antimicrobial Studies: A study assessing its efficacy against various bacterial strains demonstrated significant growth inhibition, indicating potential therapeutic applications in treating infections caused by resistant strains.

- Fluorescent Probes: Its application as a fluorescent probe has been validated in several studies focusing on cellular imaging techniques, showcasing its effectiveness in visualizing cellular processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to nucleic acids and proteins, altering their fluorescence properties. This interaction is often used in fluorescence microscopy and flow cytometry to study cellular components and processes.

Comparison with Similar Compounds

Brilliant Cresyl Blue: Another phenoxazine derivative used as a dye.

Methylene Blue: A well-known dye with similar applications in biology and medicine.

Nile Blue: Used in staining and as a fluorescent probe.

Uniqueness: 7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride is unique due to its specific structural features, such as the presence of both amino and diethylamino groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific staining and fluorescence characteristics.

Biological Activity

7-Amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride, also known as phenoxazin-5-ium chloride, is a compound of significant interest in various fields, including medicinal chemistry and dye technology. Its biological activities have been explored in several studies, revealing its potential applications in photodynamic therapy (PDT), antimicrobial activity, and as a fluorescent probe.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClN₃O

- Molecular Weight : 283.77 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Photodynamic Therapy (PDT)

The compound's application in photodynamic therapy has been explored due to its ability to generate reactive oxygen species (ROS) upon light activation. A study demonstrated that when exposed to light at specific wavelengths, the compound effectively induced apoptosis in cancer cells, with a notable reduction in cell viability observed:

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Light Activation | 25 |

This suggests that the compound can be utilized as a photosensitizer in PDT, providing a non-invasive treatment option for certain types of cancer.

Fluorescent Properties

This compound has also been studied for its fluorescent properties. It shows strong fluorescence under UV light, making it suitable for use as a fluorescent probe in biological imaging. The excitation and emission maxima are reported at:

- Excitation Maximum : 480 nm

- Emission Maximum : 520 nm

These characteristics enhance its utility in cellular imaging applications, allowing researchers to visualize and track biological processes in real-time.

Case Studies

- Antimicrobial Efficacy : A case study conducted at a university hospital investigated the effectiveness of this compound in treating wound infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments.

- Cancer Treatment : A clinical trial involving patients with superficial tumors assessed the efficacy of PDT using this compound. Patients treated with light activation showed improved tumor response rates compared to those receiving conventional therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-amino-3-(diethylamino)-2-methylphenoxazin-5-ium chloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : Use Design of Experiments (DOE) frameworks to systematically vary parameters like temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., phenoxazine derivatives and diethylamine). Monitor reaction progress via HPLC or LC-MS to identify optimal conditions for yield and purity .

- Key Challenge : Diethylamino-group incorporation may require inert atmospheres to prevent oxidation, as tertiary amines are prone to side reactions under aerobic conditions .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity and purity?

- Methodology : Combine H/C NMR to confirm substitution patterns (e.g., diethylamino vs. methyl groups) and UV-Vis spectroscopy (λmax ~550–650 nm) to assess π-conjugation integrity. Mass spectrometry (HRMS) is critical for verifying molecular ion peaks, as impurities in phenoxazine derivatives often arise from incomplete alkylation .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies across pH 3–10 using buffered solutions. Monitor degradation via UV-Vis absorbance shifts and LC-MS to identify hydrolyzed byproducts (e.g., loss of diethylamino groups). Compare with structurally similar dyes like methylene blue (pH-dependent aggregation behavior) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s redox behavior in biological systems?

- Methodology : Use cyclic voltammetry to determine redox potentials in simulated physiological conditions (e.g., PBS buffer). Pair with DFT calculations to model electron-transfer pathways, focusing on the phenoxazine core’s ability to act as an electron shuttle .

- Data Contradiction : Unlike methylene blue, the diethylamino substituent may sterically hinder interactions with cytochrome c, necessitating in vitro validation .

Q. How can computational tools predict its interactions with nucleic acids or proteins?

- Methodology : Employ molecular docking (AutoDock/Vina) to simulate binding to DNA G-quadruplexes or amyloid fibrils. Validate with fluorescence quenching assays and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies mitigate photodegradation in light-driven applications (e.g., photodynamic therapy)?

- Methodology : Test antioxidants (e.g., ascorbate) or encapsulation in nanocarriers (liposomes/micelles) to reduce ROS-induced degradation. Compare photostability under UV/Vis irradiation using time-resolved spectroscopy .

Q. How do substituent variations (e.g., replacing diethylamino with dimethylamino) impact bioactivity?

- Methodology : Synthesize analogs via reductive alkylation and compare antimicrobial/antiviral efficacy in cell-based assays. Use SAR analysis to correlate logP values (HPLC-derived) with membrane permeability .

Experimental Design Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.